2-[(3,5-Dimethylphenoxy)methyl]oxirane

Catalog No.
S776476
CAS No.
4287-30-3
M.F
C11H14O2
M. Wt
178.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(3,5-Dimethylphenoxy)methyl]oxirane

CAS Number

4287-30-3

Product Name

2-[(3,5-Dimethylphenoxy)methyl]oxirane

IUPAC Name

2-[(3,5-dimethylphenoxy)methyl]oxirane

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

InChI

InChI=1S/C11H14O2/c1-8-3-9(2)5-10(4-8)12-6-11-7-13-11/h3-5,11H,6-7H2,1-2H3

InChI Key

ALJXKSOYHMOQSF-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)OCC2CO2)C

Synonyms

[(3,5-Dimethylphenoxy)methyl]oxirane; 1,2-Epoxy-3-(3,5-xylyloxy)propane; 1-(3,5-Dimethylphenoxy)-2,3-epoxypropane; Glycidyl 3,5-Dimethylphenyl Ether

Canonical SMILES

CC1=CC(=CC(=C1)OCC2CO2)C
  • Potential as a Phenyl Epoxide: 2-[(3,5-Dimethylphenoxy)methyl]oxirane belongs to the class of compounds known as phenyl epoxides. Epoxides are three-membered cyclic ethers with significant reactivity due to the strain in the ring. Phenyl epoxides, in particular, have been explored for their potential in various applications, including:
    • Antimicrobial Agents: Some phenyl epoxides have exhibited antibacterial and antifungal properties []. Further research is needed to determine if 2-[(3,5-Dimethylphenoxy)methyl]oxirane possesses similar activity.
    • Anti-Cancer Agents: Certain phenyl epoxides have shown promise in disrupting cell division and inducing cell death in cancer cells []. More research is required to investigate if 2-[(3,5-Dimethylphenoxy)methyl]oxirane has any anti-tumor properties.

It is important to note that these are just potential applications based on the chemical structure and the properties of related compounds. No definitive research has been published on the specific activities of 2-[(3,5-Dimethylphenoxy)methyl]oxirane.

  • Potential Impurity in Metaxalone Synthesis: Some sources suggest that 2-[(3,5-Dimethylphenoxy)methyl]oxirane might be an impurity formed during the synthesis of metaxalone, a muscle relaxant medication [].

2-[(3,5-Dimethylphenoxy)methyl]oxirane is an organic compound characterized by its unique oxirane (epoxide) structure. With the molecular formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol, this compound features a three-membered cyclic ether known for its high reactivity due to the strain in the ring. The presence of a 3,5-dimethylphenoxy group enhances its chemical properties, making it an interesting subject for various applications in chemistry and biology .

The chemical reactivity of 2-[(3,5-Dimethylphenoxy)methyl]oxirane is primarily influenced by its epoxide functionality. Key reactions include:

  • Ring-opening Reactions: The strained oxirane ring can undergo nucleophilic attack, leading to the formation of diols or other substituted products when reacted with nucleophiles such as amines, thiols, or alcohols.
  • Oxidation: The oxirane can be oxidized to form diols using oxidizing agents like hydrogen peroxide or peracids.
  • Reduction: Reduction processes can convert the oxirane into alcohols using reducing agents such as lithium aluminum hydride.
  • Polymerization: This compound can participate in polymerization reactions to produce epoxy resins, which are widely used in coatings and adhesives .

The synthesis of 2-[(3,5-Dimethylphenoxy)methyl]oxirane typically involves the reaction of 3,5-dimethylphenol with epichlorohydrin in the presence of a base like sodium hydroxide. The general procedure includes:

  • Reagents: 3,5-dimethylphenol, epichlorohydrin, sodium hydroxide.
  • Solvent: A polar aprotic solvent such as dimethylformamide (DMF) is commonly used.
  • Temperature: The reaction is usually conducted at temperatures between 50°C and 70°C.
  • Reaction Time: The typical duration for this reaction ranges from 4 to 6 hours.

Industrial methods may optimize these conditions for larger-scale production by employing continuous flow reactors and more efficient catalysts.

2-[(3,5-Dimethylphenoxy)methyl]oxirane has several important applications:

  • Chemical Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
  • Biotechnology: The compound can modify biomolecules through epoxide ring-opening reactions, which are useful in various biochemical studies.
  • Industrial Use: It is utilized in the production of epoxy resins that are essential for coatings, adhesives, and composite materials .

When comparing 2-[(3,5-Dimethylphenoxy)methyl]oxirane with similar compounds, several notable derivatives emerge:

Compound NameStructural FeaturesUnique Properties
2-[(2,6-Dimethylphenoxy)methyl]oxiraneDifferent methyl group positioningAffects steric properties and reactivity
2-[(2,5-Dimethylphenoxy)methyl]oxiraneSimilar structure but different methyl positionsVariations in solubility and reactivity
2-[(4-Methoxyphenoxy)methyl]oxiraneContains methoxy groups instead of methylAlters electronic properties and reactivity

The uniqueness of 2-[(3,5-Dimethylphenoxy)methyl]oxirane lies in its specific substitution pattern on the phenyl ring which influences its sterics and electronic properties compared to these similar compounds. This distinctiveness may lead to unique applications in both synthetic chemistry and biological systems .

2-[(3,5-Dimethylphenoxy)methyl]oxirane belongs to the glycidyl ether family, featuring a three-membered epoxide ring (oxirane) bonded to a methyl group and a 3,5-dimethylphenoxy substituent. Its molecular formula, $$ \text{C}{11}\text{H}{14}\text{O}_{2} $$, corresponds to a molecular weight of 178.23 g/mol. The steric and electronic effects of the 3,5-dimethylphenyl group influence reactivity, making the epoxide ring susceptible to nucleophilic attack—a property exploited in polymer crosslinking and pharmaceutical synthesis.

The compound’s IUPAC name, 2-[(3,5-dimethylphenoxy)methyl]oxirane, reflects its substitution pattern. Spectroscopic data, including $$ ^1\text{H} $$-NMR and IR, confirm the presence of characteristic epoxide protons (δ 2.7–3.5 ppm) and C-O-C stretching vibrations (836–905 cm$$ ^{-1} $$).

Historical Development and Research Evolution

The synthesis of glycidyl ethers dates to mid-20th-century epoxy resin research. Early methods used Lewis acids (e.g., BF$$ _3 $$) for epoxidation but faced challenges like halohydrin formation. By the 2000s, phase-transfer catalysis (PTC) emerged as a sustainable alternative. For example, US Patent 6,392,064B2 (2001) detailed solvent-free synthesis using epichlorohydrin, fatty alcohols, and solid bases like NaOH, achieving >95% yields.

For 2-[(3,5-dimethylphenoxy)methyl]oxirane, optimized routes involve reacting 3,5-dimethylphenol with epichlorohydrin in the presence of triethylamine, followed by dehydrochlorination. Recent enzymatic approaches, such as halohydrin dehalogenase-mediated resolution, enable enantioselective synthesis of derivatives like (R)-metaxalone.

Current Research Gaps and Emerging Opportunities

While synthetic methodologies are well-established, gaps remain in:

  • Environmental Toxicology: Limited data on biodegradation and ecotoxicity.
  • Bioactivity: Potential antimicrobial or anticancer properties are underexplored.
  • Green Chemistry: Scalable biocatalytic processes and solvent-free systems need refinement.

Traditional Synthetic Approaches

Epichlorohydrin-Based Alkylation of Phenols

The most established method for synthesizing 2-[(3,5-dimethylphenoxy)methyl]oxirane involves the reaction of 3,5-dimethylphenol with epichlorohydrin under alkaline conditions. This nucleophilic substitution reaction proceeds via the attack of the phenolic oxygen on the electrophilic carbon of epichlorohydrin, followed by epoxide ring closure. Key studies demonstrate that triethylamine catalyzes this reaction by deprotonating the phenol, enhancing its nucleophilicity [1] [5]. For instance, refluxing 3,5-dimethylphenol with excess epichlorohydrin and triethylamine (1–7 mmol) at 60–100°C for 1–2 hours yields two enantiomeric glycidyl ethers, identified via thin-layer chromatography (Rf = 0.52 and 0.38) [1]. The excess epichlorohydrin acts as both a reactant and solvent, simplifying purification through vacuum distillation [3].

A notable challenge is the formation of byproducts such as 1-(3,5-dimethylphenoxy)-3-chloro-2-propanol, which arises from incomplete epoxide ring closure [5]. Recrystallization from acetone or fractional distillation is typically employed to isolate the target compound, achieving yields up to 68% [1].

Role of Phase-Transfer Catalysts in Solvent-Free Systems

Phase-transfer catalysts (PTCs) significantly enhance reaction efficiency in solvent-free systems. For example, tetrabutylammonium bromide facilitates the interfacial transfer of hydroxide ions, enabling the reaction of 3,5-dimethylphenol with epichlorohydrin at 50–80°C without organic solvents [3]. This method reduces environmental impact and improves atom economy, achieving >90% conversion of epichlorohydrin within 3 hours [3]. The absence of solvents also simplifies downstream processing, as the product separates spontaneously into a distinct phase.

Advanced Catalytic Strategies

Solid Base Utilization for Enhanced Efficiency

Replacing liquid bases with solid bases like hydrotalcite or magnesium oxide minimizes waste generation. In one approach, 3,5-dimethylphenol and epichlorohydrin are heated with a hydrotalcite catalyst at 80°C, yielding 85% glycidyl ether with negligible byproducts [3]. Solid bases offer reusability, with studies showing consistent activity over five cycles, and eliminate the need for neutralization steps [3].

Solvent-Free Synthesis and Process Optimization

Optimizing reaction parameters in solvent-free systems has led to remarkable efficiency gains. For instance, maintaining a 1:1 molar ratio of 3,5-dimethylphenol to epichlorohydrin at 70°C with 2 wt% triethylamine achieves 94% selectivity toward the glycidyl ether [1] [2]. Elevated temperatures (>80°C) accelerate reaction rates but risk epoxide ring-opening, necessitating precise control [2]. Continuous stirred-tank reactors (CSTRs) further enhance mixing and heat transfer, reducing reaction times by 40% compared to batch systems [2].

Industrial-Scale Production Challenges and Innovations

Scaling up 2-[(3,5-dimethylphenoxy)methyl]oxirane synthesis presents challenges, including handling epichlorohydrin’s toxicity and managing exothermic reactions. Innovations like continuous flow reactors address these issues by enabling safer temperature control and higher throughput [2]. For example, a three-phase continuous reactor with independent agitators achieves 89% epichlorohydrin conversion and 94% product selectivity, outperforming batch systems [2].

Another advancement involves solvent-free, catalyst-recycling processes. One patented method recovers unreacted epichlorohydrin via vacuum distillation, reducing raw material costs by 30% [3]. Additionally, enzymatic epoxidation routes using lipase-generated peracids show promise for greener production, though industrial applicability remains under investigation [4].

Table 1: Comparison of Synthesis Methods for 2-[(3,5-Dimethylphenoxy)methyl]oxirane

MethodCatalystTemperature (°C)Yield (%)Selectivity (%)
Epichlorohydrin alkylationTriethylamine60–1006894
Solvent-free PTCTetrabutylammonium bromide50–809098
Solid base catalysisHydrotalcite808599
Continuous flowTriethylamine708994

XLogP3

2.3

Other CAS

4287-30-3

Dates

Last modified: 08-15-2023

Explore Compound Types